5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of diethylamine with a suitable alkyl halide to form the intermediate 5-(diethylamino)pentan-2-yl halide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with a suitable aldehyde or ketone to form the propylidene derivative.
Cyclization: The final step involves the cyclization of the propylidene derivative with a suitable trione to form the desired 5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- 5-(1-{[5-(DIETHYLAMINO)-2-PENTANYL]AMINO}PROPYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
5-(1-{[5-(DIETHYLAMINO)PENTAN-2-YL]AMINO}PROPYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H28N4O3 |
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Molecular Weight |
324.42 g/mol |
IUPAC Name |
5-[N-[5-(diethylamino)pentan-2-yl]-C-ethylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H28N4O3/c1-5-12(13-14(21)18-16(23)19-15(13)22)17-11(4)9-8-10-20(6-2)7-3/h11H,5-10H2,1-4H3,(H3,18,19,21,22,23) |
InChI Key |
OVFIXHQPMLEQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC(C)CCCN(CC)CC)C1=C(NC(=O)NC1=O)O |
Origin of Product |
United States |
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